BenchChemオンラインストアへようこそ!

7-Amino-3-methylbenzo[d]isoxazol-6-ol

ADMET profiling medicinal chemistry physicochemical screening

Achieve dual reactivity in one rigid scaffold. 7-Amino-3-methylbenzo[d]isoxazol-6-ol (CAS 81851-47-0) uniquely combines a nucleophilic C7-amine and a C6-hydroxyl on a zero-rotatable-bond benzisoxazole core—enabling simultaneous Schiff-base condensation and metal-chelation, unattainable with monofunctional analogs. Its low LogP (1.1) and high TPSA (72.3 Ų) boost oral bioavailability in drug discovery, while the 360.4°C boiling point supports solvent-free purification in flow chemistry. Streamline fragment elaboration with two orthogonal vectors for coagulation factor or kinase inhibitor design. Procure with confidence: the parent amine is synthesized in 100% yield, ensuring cost-efficient bulk supply for derivatization campaigns.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 81851-47-0
Cat. No. B1449818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-methylbenzo[d]isoxazol-6-ol
CAS81851-47-0
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC(=C2N)O
InChIInChI=1S/C8H8N2O2/c1-4-5-2-3-6(11)7(9)8(5)12-10-4/h2-3,11H,9H2,1H3
InChIKeyIEFGWGXSSDRICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-3-methylbenzo[d]isoxazol-6-ol (CAS 81851-47-0) – Core Structural Profile for Procurement & Selection


7-Amino-3-methylbenzo[d]isoxazol-6-ol (CAS 81851-47-0) is a heterocyclic aromatic compound belonging to the 1,2-benzisoxazole class, featuring a fused benzene–isoxazole ring system with a C8H8N2O2 molecular formula and a molecular weight of 164.16 g/mol . The compound possesses a unique 6‑hydroxy‑7‑amino substitution pattern that distinguishes it from other amino‑ or hydroxy‑substituted benzisoxazole isomers such as 5‑amino‑3‑methylbenzo[d]isoxazole or 6‑hydroxy‑3‑methylbenzo[d]isoxazole . Its synthesis was first reported via catalytic hydrogenation of 3‑methyl‑7‑nitro‑1,2‑benzisoxazol‑6‑one, yielding the product in quantitative yield [1]. This baseline structural identity underpins the specific differentiation points explored in the evidence guide below.

Why Generic Substitution Fails for 7-Amino-3-methylbenzo[d]isoxazol-6-ol – Key Differentiation Drivers


Unlike simple monofunctional benzisoxazole analogs, 7‑amino‑3‑methylbenzo[d]isoxazol‑6‑ol contains both a nucleophilic aromatic amine at C7 and a phenolic hydroxyl at C6 within the same rigid framework. This orthogonal bifunctionality cannot be replicated by substituting 5‑amino‑3‑methylbenzo[d]isoxazole (which lacks the hydroxyl‑directed metal‑chelation or H‑bond donor capacity) or 6‑hydroxy‑3‑methylbenzo[d]isoxazole (which lacks the amine nucleophile for Schiff‑base formation or electrophilic conjugation) . The intramolecular hydrogen‑bonding network between the adjacent amino and hydroxyl groups further alters the compound’s physicochemical properties compared to analogs where these groups are isolated, directly impacting solubility, LogP, and reactivity in condensation or coordination chemistry applications [1]. The quantitative evidence below demonstrates why routine “in‑class” replacement leads to measurable performance divergence in specific research and industrial contexts.

Quantitative Differentiation Evidence for 7-Amino-3-methylbenzo[d]isoxazol-6-ol vs. Closest Analogs


Hydrogen‑Bond Donor/Acceptor Profile and Lipophilicity Difference vs. 5‑Amino‑3‑methylbenzo[d]isoxazole

7‑Amino‑3‑methylbenzo[d]isoxazol‑6‑ol exhibits two hydrogen‑bond donors (amine + phenol) and four acceptors, compared to one donor (amine only) and three acceptors for 5‑amino‑3‑methylbenzo[d]isoxazole [1]. This additional donor site reduces the predicted LogP by approximately 0.9 log units, indicating substantially higher aqueous solubility. Computed LogP (ACD/Labs approach) is 1.1 for the target versus 2.0 for the comparator [1]. The topological polar surface area (TPSA) is 72.3 Ų for the target versus 52.0 Ų for the comparator, exceeding the 60 Ų threshold often associated with improved oral bioavailability potential [1].

ADMET profiling medicinal chemistry physicochemical screening

Synthetic Yield Advantage in Reductive Amination: Target vs. 6‑Hydroxy‑3‑methylbenzo[d]isoxazole Route

The target compound is accessible in 100% isolated yield via palladium‑catalyzed hydrogenation of 3‑methyl‑7‑nitro‑1,2‑benzisoxazol‑6‑one in methanol under HCl [1]. In contrast, direct functionalization of 6‑hydroxy‑3‑methylbenzo[d]isoxazole to introduce an amino group at C7 requires multi‑step nitration–reduction sequences with typical overall yields of 40–60% and necessitates chromatographic purification . The single‑step, quantitative conversion furnishes the target with high atom economy and minimal waste, directly reducing procurement cost and lead time for downstream applications.

process chemistry building‑block synthesis heterocyclic chemistry

Thermal Stability and Boiling Point Differentiation for Distillation‑Based Purification

The predicted boiling point of 7‑amino‑3‑methylbenzo[d]isoxazol‑6‑ol is 360.4 °C at 760 mmHg, approximately 50 °C higher than that of 6‑hydroxy‑3‑methylbenzo[d]isoxazole (310.9 °C) . The higher boiling point indicates stronger intermolecular hydrogen bonding, which also translates to lower volatility and potentially reduced evaporative losses during high‑temperature processing. Density is 1.408 g/cm³ versus 1.3 g/cm³, reflecting a more compact crystal packing [1].

purification engineering thermophysical properties processing safety

Structural Rigidity and Rotational Bond Profile vs. Flexibly Linked Analogs

7‑Amino‑3‑methylbenzo[d]isoxazol‑6‑ol possesses zero rotatable bonds, indicating a fully rigid bicyclic core [1]. In comparison, 5‑amino‑3‑methylbenzo[d]isoxazole also has zero rotatable bonds but lacks the additional H‑bonding anchor point, while a hypothetical analog with a flexible linker (e.g., 2‑(aminomethyl)‑5‑methylphenol) would have multiple rotatable bonds. The absence of conformational flexibility reduces entropic penalty upon target binding and can enhance binding affinity in structure‑based drug design [2].

molecular design conformational analysis drug‑likeness

Application Scenarios Where 7-Amino-3-methylbenzo[d]isoxazol-6-ol Provides Verified Differentiation


Medicinal Chemistry: Solubility‑Sensitive Lead Optimization

When optimizing early‑stage hits for oral bioavailability, the compound’s low LogP (1.1) and high TPSA (72.3 Ų) relative to 5‑amino‑3‑methylbenzo[d]isoxazole (LogP ~2.0, TPSA ~52 Ų) predict superior aqueous solubility and intestinal permeability balance [1]. Procurement of the target compound over the comparator is advised when the project requires a benzisoxazole core with an additional H‑bond donor to improve solubility without increasing molecular weight beyond 165 Da.

Synthetic Building Block: One‑Step Access to Schiff‑Base Ligands and Fluorescent Probes

The free aromatic amine at C7 enables direct condensation with aldehydes to form Schiff‑base derivatives in high yield, while the adjacent 6‑OH group can simultaneously participate in metal coordination [1]. This dual reactivity allows single‑pot synthesis of metal‑chelating fluorophores or enzyme‑inhibitor conjugates, a capability not available with 5‑amino‑3‑methylbenzo[d]isoxazole (lacks the chelating OH) or 6‑hydroxy‑3‑methylbenzo[d]isoxazole (lacks the nucleophilic amine). The 100% synthetic yield of the parent amine ensures cost‑efficient bulk procurement for such derivatization campaigns.

Process Chemistry: High‑Temperature Purification and Handling

With a boiling point of 360.4 °C, the compound can tolerate elevated‑temperature distillation conditions that would volatilize or degrade lower‑boiling analogs such as 6‑hydroxy‑3‑methylbenzo[d]isoxazole (BP 310.9 °C) [1]. This thermal stability margin is critical in continuous flow chemistry setups where precise boiling point control is essential for solvent‑free purification protocols.

Structure‑Based Drug Design: Rigid Fragment for Factor IXa or Kinase Inhibition

The zero‑rotatable‑bond bicyclic core provides a pre‑organized scaffold suitable for fragment‑based screening against coagulation factors (e.g., Factor IXa) or kinases where rigid aminobenzisoxazole derivatives have demonstrated selective inhibition [1]. The presence of both amine and hydroxyl groups offers two distinct vectors for fragment elaboration, potentially doubling the chemical space exploration efficiency compared to monofunctional rigid analogs.

Quote Request

Request a Quote for 7-Amino-3-methylbenzo[d]isoxazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.